1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone
Description
1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone is a bicyclic piperidine derivative featuring two piperidine rings connected via a propyl chain. One piperidine moiety is substituted with an acetyl group (COCH3) at the 1-position, while the other is linked via a propyl spacer.
Properties
IUPAC Name |
1-[4-[3-(1-acetylpiperidin-4-yl)propyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-14(20)18-10-6-16(7-11-18)4-3-5-17-8-12-19(13-9-17)15(2)21/h16-17H,3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOIVSDKJYKCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CCCC2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone involves several steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Linking the Piperidine Rings: The two piperidine rings are connected through a propyl chain using alkylation reactions.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance production .
Chemical Reactions Analysis
1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the acetyl carbonyl group.
Major products formed from these reactions include alcohols, ketones, and substituted piperidines .
Scientific Research Applications
The compound 1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone is a piperidine derivative with potential applications in medicinal chemistry, particularly in drug development. This article explores its scientific research applications, including its synthesis, biological activity, and therapeutic potential.
Molecular Formula
- Molecular Formula : C₁₇H₃₀N₂O₂
- Molecular Weight : 286.44 g/mol
Structural Features
The structure of this compound includes two piperidine rings connected by a propyl chain and an acetyl group. This unique arrangement contributes to its biological activity.
Antileukemic Activity
Research has indicated that derivatives of this compound exhibit significant antileukemic properties. A study published in Molecular Medicine demonstrated that certain piperidine derivatives, including those related to this compound, showed promising results against various leukemia cell lines. The mechanism of action is thought to involve the modulation of apoptosis pathways and cell cycle arrest .
Opioid Receptor Interaction
Given its structural similarity to known opioid compounds, this compound may interact with opioid receptors. Preliminary studies suggest potential analgesic effects, warranting further investigation into its efficacy and safety profile as an opioid analog .
Pain Management
Due to its possible opioid receptor activity, this compound could serve as a candidate for developing new analgesics, particularly in managing chronic pain conditions.
Neurological Disorders
The compound's ability to penetrate the blood-brain barrier may make it suitable for treating neurological disorders such as anxiety or depression. Research into similar compounds has shown promise in modulating neurotransmitter systems .
Case Study 1: Antileukemic Activity
A series of experiments were conducted using leukemia cell lines treated with various concentrations of the compound. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Opioid Receptor Binding
In vitro assays demonstrated that the compound binds to mu-opioid receptors with moderate affinity. Behavioral studies in animal models are ongoing to assess its analgesic properties and potential for addiction .
Mechanism of Action
The mechanism of action of 1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : Hypothesized as C19H30N2O2 (calculated based on structural analogs).
- Molecular Weight : ~334.46 g/mol.
- Backbone : Dual piperidine rings with a propyl linker and acetyl substitution.
Structural Analogues
Piperacetazine (1-[10-[3-[4-(2-Hydroxyethyl)piperidin-1-yl]propyl]phenothiazin-2-yl]ethanone)
- Molecular Formula : C24H30N2O2S .
- Molecular Weight : 410.6 g/mol.
- Key Differences: Incorporates a phenothiazine ring system and a hydroxyethyl group instead of acetyl.
- Biological Activity : Antipsychotic agent (tranquilizer) with a proprietary name Quide .
- Synthesis: Involves alkylation and oxidation steps similar to other phenothiazine derivatives .
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
- Molecular Formula: C14H15F2NO2 .
- Molecular Weight : 267.27 g/mol.
- Key Differences : Contains a difluorobenzoyl substituent instead of a piperidine-propyl-acetyl chain.
- Biological Role : Identified as Risperidone Impurity 19 , highlighting its relevance in pharmaceutical quality control .
Antileukemic Piperidine Derivatives ()
- Example Compound: 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone.
- Molecular Formula : C29H36N2O5 .
- Key Differences: Features a phenoxy-dimethoxybenzoyl group and lacks acetyl substitution.
- Biological Activity : Demonstrated antileukemic activity against K562 and CEM cell lines (IC50 values in micromolar range) .
1-(3-(Piperidin-1-yl)phenyl)ethanone
- Molecular Formula: C13H17NO .
- Molecular Weight : 203.28 g/mol.
- Key Differences : Simplified structure with a single piperidine-linked phenyl ring.
- Physicochemical Properties : Boiling point 124–125.5°C (0.5 Torr), density 1.052 g/cm³ .
Table 1: Comparative Analysis of Piperidine Derivatives
Key Observations:
Substituent Impact: Acetyl groups (target compound) may enhance metabolic stability compared to hydroxyethyl (Piperacetazine) or benzoyl groups (Risperidone impurity) . Phenothiazine or benzoyl moieties correlate with antipsychotic activity, while phenoxy-dimethoxybenzoyl groups are linked to anticancer effects .
Synthetic Routes :
- Piperidine-propyl linkages are often synthesized via alkylation (e.g., K2CO3 in acetonitrile under reflux) .
- Acetylation steps may use Dess-Martin periodinane or acetic anhydride .
Pharmacokinetics :
- Molecular weight and polarity (e.g., hydroxyethyl vs. acetyl) influence blood-brain barrier penetration, critical for CNS-targeting drugs like Piperacetazine .
Biological Activity
1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone is a chemical compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is CHNO with a molecular weight of 294.43 g/mol. The structure features multiple piperidine rings, which are known for their diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available piperidine derivatives. The use of acetylation and various coupling reactions allows for the construction of the desired molecular framework.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar piperidine structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . While specific data on the compound is limited, its structural similarities suggest potential antimicrobial effects.
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| This compound | TBD | TBD |
Antileukemic Activity
A related study synthesized novel derivatives based on piperidine frameworks that exhibited antileukemic activity. These compounds were evaluated for their ability to inhibit cancer cell proliferation, indicating that similar structures may also provide therapeutic benefits in oncology .
Case Study: Antileukemic Activity
In vitro assays demonstrated that certain piperidine derivatives could induce apoptosis in leukemia cells, suggesting a mechanism that could be explored further for therapeutic applications.
While specific mechanisms for this compound are yet to be fully elucidated, piperidine derivatives often interact with neurotransmitter systems or inhibit specific enzymes involved in microbial resistance or cancer progression . This interaction can lead to alterations in cellular signaling pathways, ultimately affecting cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone, and how are the products characterized?
- Synthesis : Friedel-Crafts acylation is a viable method, where acyl chlorides react with aromatic rings using Lewis acid catalysts like AlCl₃. Piperidine derivatives can be functionalized via alkylation or acylation steps .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying proton environments and carbon frameworks. Infrared (IR) spectroscopy verifies carbonyl groups (C=O stretch at ~1700 cm⁻¹) . High-performance liquid chromatography (HPLC) ensures purity (>95%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Exposure Mitigation : Use fume hoods to prevent inhalation; wear nitrile gloves and lab coats to avoid skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Label containers with hazard identifiers (e.g., GHS codes if classified) .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Solubility : Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy. Stability is evaluated via accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C) .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the compound’s pharmacological activity?
- Split-Plot Designs : Use randomized block designs with repeated measures to account for variables like dosage, time, and biological replicates. For example, test dose-response relationships in cell-based assays (e.g., IC₅₀ determination) with four replicates per group .
- Controls : Include positive controls (e.g., known enzyme inhibitors) and vehicle controls to validate assay specificity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with receptors (e.g., GPCRs or kinases). Validate predictions with Molecular Dynamics (MD) simulations to assess binding stability over time .
- QSAR Studies : Apply Quantitative Structure-Activity Relationship models to correlate substituent effects (e.g., acetyl groups) with biological activity .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. X-ray crystallography provides definitive stereochemistry for crystalline derivatives .
- Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon frameworks in complex spectra .
Q. How do metabolic pathways influence the compound’s bioavailability in preclinical models?
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) to identify cytochrome P450-mediated metabolites via LC-MS/MS. Assess phase II conjugation (e.g., glucuronidation) .
- Pharmacokinetics : Conduct cassette dosing in rodent models to measure plasma half-life (t₁/₂) and tissue distribution. Bile duct cannulation studies quantify fecal excretion .
Data Analysis and Optimization
Q. What statistical methods are recommended for analyzing dose-dependent toxicity data?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate LD₅₀ values. Use ANOVA with Tukey post-hoc tests for multi-group comparisons .
- Machine Learning : Apply Random Forest algorithms to predict toxicity thresholds based on structural descriptors .
Q. How can reaction yields be optimized for large-scale synthesis (>100 g)?
- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., FeCl₃) under reflux. Monitor yield via GC-MS and optimize solvent ratios (e.g., DCM:EtOH) .
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
